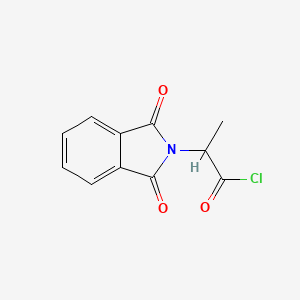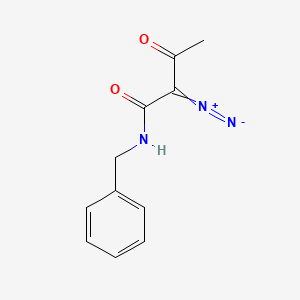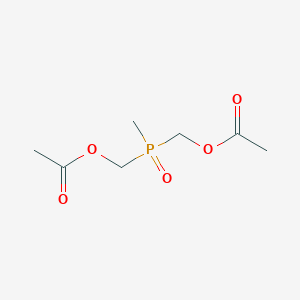
sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, which can alter the oxidation state of the compound.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Common methods include:
Batch Reactors: These reactors allow for the controlled addition of reactants and the removal of products, making them suitable for complex synthesis processes.
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, which can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the gain of electrons by the compound, often resulting in the formation of a more reduced product.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce more oxidized derivatives, while reduction reactions may produce more reduced derivatives.
Aplicaciones Científicas De Investigación
sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and modulating biological processes. The exact mechanism of action depends on the specific context in which the compound is used.
Comparación Con Compuestos Similares
sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
CID 123456: Known for its similar molecular structure but different biological activity.
CID 789012: Known for its similar chemical reactivity but different industrial applications.
The uniqueness of this compound lies in its specific combination of chemical properties and biological activities, which make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHVQBQNEHFBIO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one](/img/structure/B7782405.png)




![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/structure/B7782436.png)
![sodium;1-oxo-3-sulfanylidene-9-oxa-2,4-diazaspiro[5.5]undec-4-en-5-olate](/img/structure/B7782440.png)
![2-[Nitroso(phenyl)amino]benzoic acid](/img/structure/B7782476.png)

